5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

Orthogonal reactivity Chemoselective functionalization Tandem cross-coupling

Why choose this compound? Its 3-bromomethyl/5-bromo/2-cyano substitution provides truly orthogonal reactivity—enabling sequential Suzuki coupling (C5) then SN2 displacement (C3)—that mono-functionalized regioisomers cannot replicate. This precise architecture directly maps to BD2-selective bromodomain inhibitor and IRE1α RNase inhibitor patents. For medicinal chemistry programs building focused kinase or BET-family libraries where both the hinge-binding motif and solvent-exposed region require systematic variation, this building block eliminates the need for separate intermediates. Secure your custom synthesis-scale batch now.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1801508-37-1
Cat. No. B6252097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(bromomethyl)pyridine-2-carbonitrile
CAS1801508-37-1
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CBr)C#N)Br
InChIInChI=1S/C7H4Br2N2/c8-2-5-1-6(9)4-11-7(5)3-10/h1,4H,2H2
InChIKeyWCUVUUYBGAXREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile (CAS 1801508-37-1): A Multifunctional Heterocyclic Building Block for Pharmaceutical R&D


5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile is a trifunctionalized pyridine derivative (CAS 1801508-37-1, molecular formula C7H4Br2N2, molecular weight 275.93 g/mol) that functions as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound contains three reactive sites on the pyridine core: an aromatic bromine at the 5-position (available for palladium-catalyzed cross-coupling), a benzylic bromomethyl group at the 3-position (enabling nucleophilic substitution), and a nitrile group at the 2-position (capable of reduction or hydrolysis) . This specific substitution pattern distinguishes it from positional isomers and mono-functionalized analogs, providing orthogonal reactivity that is particularly valuable for constructing complex heterocyclic scaffolds in drug discovery programs targeting kinases, bromodomains, and other therapeutic protein families.

Why 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile Cannot Be Replaced by Generic Pyridine Analogs


The 3-bromomethyl-5-bromo-2-cyano substitution pattern in 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile represents a specific regioisomeric configuration that cannot be replicated by commonly available in-class analogs such as 5-(bromomethyl)pyridine-2-carbonitrile (CAS 308846-06-2), 3-(bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1), or 4-(bromomethyl)picolinonitrile (CAS 153993-99-8) [1][2]. Each positional isomer presents a distinct electrophilic substitution landscape—the 3-bromomethyl group exhibits markedly different reactivity compared to 4- or 5-substituted analogs due to varying electron density at the benzylic carbon, influenced by the adjacent nitrile and the ring nitrogen [1]. Furthermore, the presence of the 5-bromo substituent in the target compound enables tandem orthogonal functionalization (e.g., sequential Suzuki coupling at C5 followed by SN2 at C3-bromomethyl) that is structurally impossible with mono-brominated analogs lacking the second halogen handle . Generic substitution without this precise substitution pattern would fundamentally alter the synthetic trajectory and final molecular architecture of downstream drug candidates.

Quantitative Differentiation Evidence for 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile vs. Positional Isomers


Orthogonal Bifunctional Reactivity: Dual Bromine Handles Enable Sequential Chemoselective Functionalization

The target compound possesses two distinct bromine environments—an aromatic C5-bromine and a benzylic C3-bromomethyl group—that exhibit orthogonal reactivity, enabling sequential chemoselective transformations without protecting group strategies . In contrast, mono-brominated analogs such as 3-(bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1) and 5-bromo-2-cyanopyridine (CAS 97483-77-7) each provide only a single reactive bromine handle, limiting them to a single diversification step before requiring additional functionalization [1][2]. The 5-bromine is positioned for palladium-catalyzed Suzuki-Miyaura coupling while the 3-bromomethyl group is available for nucleophilic displacement with amines, thiols, or alkoxides .

Orthogonal reactivity Chemoselective functionalization Tandem cross-coupling Heterocyclic building blocks Medicinal chemistry intermediates

Synthetic Yield Comparison: Bromomethyl Precursor vs. Target Compound Production Efficiency

When evaluating the synthetic accessibility of bromomethylpyridine-carbonitrile derivatives, the yield of the mono-bromomethyl precursor provides a baseline for assessing the additional bromination step required to produce the target compound. The synthesis of 3-(bromomethyl)pyridine-2-carbonitrile from 3-methylpicolinonitrile via radical bromination with NBS and benzoyl peroxide in CCl4 proceeds with yields ranging from 21% to 48%, depending on specific conditions and catalyst systems . The lower 21% yield was obtained using NBS with acetic acid and AIBN at 65-80°C , while the improved 48% yield employed benzoyl peroxide as the radical initiator under reflux for 16 hours . A third route achieved approximately 65% yield, demonstrating the variability inherent in this transformation [1].

Synthetic yield Process chemistry Building block synthesis Radical bromination Reaction optimization

Electrophilic Reactivity Differentiation: Regioisomeric Bromomethyl Positioning Affects SN2 Rates

The position of the bromomethyl group on the pyridine ring significantly influences its electrophilic reactivity in nucleophilic substitution reactions due to differential electron density distribution imparted by the ring nitrogen and nitrile substituent. The 3-bromomethyl position in the target compound is situated adjacent to the nitrile-bearing C2 carbon and the ring nitrogen at N1, creating a distinct electronic environment that affects the electrophilicity of the benzylic carbon compared to 4- or 5-substituted regioisomers . The nitrile group at C2 exerts an electron-withdrawing inductive effect that modulates the reactivity of the adjacent C3-bromomethyl group .

Nucleophilic substitution Regioisomeric reactivity Electrophilicity SAR by scaffold Pyridine electronic effects

Molecular Complexity and Synthetic Leverage: Trifunctional Scaffold vs. Bifunctional Analogs

The target compound incorporates three distinct functional groups (C5-Br, C3-CH2Br, C2-CN) on a single pyridine core, representing a higher degree of molecular complexity than bifunctional analogs such as 5-(bromomethyl)pyridine-2-carbonitrile or 3-(bromomethyl)pyridine-2-carbonitrile, which each contain only two functional groups (one bromine handle plus nitrile) [1][2]. This trifunctional architecture provides three independent vectors for molecular elaboration: (1) Pd-catalyzed cross-coupling at C5-Br, (2) nucleophilic displacement at C3-CH2Br, and (3) nitrile reduction to primary amine or hydrolysis to carboxylic acid .

Molecular complexity Functional group density Building block efficiency Scaffold diversification Medicinal chemistry

Primary Research Applications for 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Construction via Sequential Orthogonal Functionalization

The orthogonal reactivity of the C5 aromatic bromide (Suzuki-Miyaura coupling) and C3 benzylic bromide (nucleophilic substitution) enables modular construction of kinase inhibitor scaffolds where aryl/heteroaryl diversity at C5 is introduced via Pd catalysis, followed by amine library installation at C3 via SN2 displacement [1]. This tandem sequence is structurally impossible with mono-brominated analogs that lack the second bromine handle, making this compound uniquely suited for generating focused kinase inhibitor libraries where both the hinge-binding motif (via C5 aryl group) and solvent-exposed region (via C3 amine) are varied simultaneously [1].

Bromodomain Inhibitor Intermediate Development

Pyridyl derivatives bearing cyano and bromomethyl substituents have been explicitly claimed as bromodomain inhibitors in recent patent literature (US20200009140A1 / US10849897B2) [1]. The specific substitution pattern of 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile—with a nitrile group at C2, bromomethyl at C3, and bromine at C5—aligns with the structural motifs described for BD2-selective bromodomain inhibitors [1]. The compound serves as a key intermediate for introducing diverse substituents that modulate bromodomain binding affinity and selectivity, particularly in programs targeting BET family proteins for oncology and inflammatory disease applications [1].

Alkylation Efficiency Studies for Heterocyclic Amine Functionalization

The C3-bromomethyl group in 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile reacts efficiently with primary and secondary amines (e.g., piperidine) in DMF at 60°C with K2CO3 to yield alkylated pyridine-2-carbonitrile derivatives [1]. This transformation is fundamental for introducing amine-containing pharmacophores into drug candidates. The compound's defined substitution pattern provides a consistent electrophilic handle for systematic amine library synthesis, where the baseline reactivity can be compared against other regioisomeric bromomethylpyridine intermediates to optimize reaction conditions and yields for specific amine coupling partners [1].

IRE1α RNase Inhibitor Precursor Synthesis

The 5-(bromomethyl)pyridine-carbonitrile scaffold has been utilized in the synthesis of IRE1α RNase inhibitors, as demonstrated by the reaction of 5-(bromomethyl)-3-pyridinecarbonitrile with substituted precursors achieving 93% yield (compound 46a) and 74% yield (compound 50) under standard alkylation conditions (K2CO3, DMF, room temperature, 16 hours) [1]. The target compound's 5-bromo substituent provides an additional handle for further diversification of IRE1α inhibitor candidates through cross-coupling chemistry, offering synthetic advantages over the mono-functionalized 5-(bromomethyl) analog used in the published work [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.